N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide
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Overview
Description
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide is a complex organic compound with a molecular formula of C18H29N4O2P This compound is characterized by the presence of a benzimidazole ring, which is a fused heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Formation of Propanamide: The final step involves the reaction of the intermediate product with propanoyl chloride to form the propanamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and maintenance of reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Diethylaminoethyl chloride, sodium hydride; aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by altering the activity of key proteins and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide
- N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(dimethylphosphoryl)propanamide
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide is unique due to its specific structural features, such as the combination of the benzimidazole ring with the diethylaminoethyl and propanamide groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-4-15(21)18-16-17-13-9-7-8-10-14(13)20(16)12-11-19(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRFQKSQUNNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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